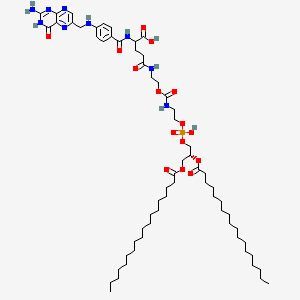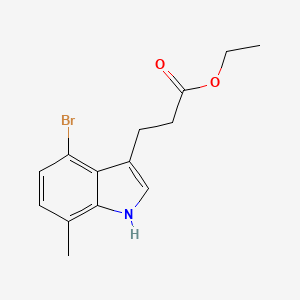
Methyl 2,5-Dichloroquinazoline-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-Dichloroquinazoline-4-acetate typically involves the reaction of 2,5-dichloroaniline with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2,5-dichloroquinazoline-4-acetate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methyl 2,5-Dichloroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may possess enhanced or altered biological activities compared to the parent compound .
科学研究应用
作用机制
The mechanism of action of Methyl 2,5-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and repair mechanisms .
相似化合物的比较
Similar Compounds
2,5-Dichloroquinazoline: Shares the quinazoline core structure but lacks the acetate group, resulting in different chemical properties and biological activities.
Methyl 4-chloroquinazoline-2-acetate:
Uniqueness
Methyl 2,5-Dichloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H8Cl2N2O2 |
|---|---|
分子量 |
271.10 g/mol |
IUPAC 名称 |
methyl 2-(2,5-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-9(16)5-8-10-6(12)3-2-4-7(10)14-11(13)15-8/h2-4H,5H2,1H3 |
InChI 键 |
JYJHCGIYPYNZSS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)






![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)

